2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide
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Overview
Description
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide is an organic compound with the molecular formula C12H16ClNO3 It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and methylamine.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate Schiff base.
Chlorination: The intermediate is then chlorinated using thionyl chloride (SOCl2) to introduce the chloro group.
Acetylation: Finally, the chlorinated intermediate is acetylated using acetic anhydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit or activate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Binding Affinity: The presence of the chloro and dimethoxyphenyl groups enhances its binding affinity to target proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
- 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
- 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
Uniqueness
- Structural Differences : The presence of the methyl group in 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide distinguishes it from other similar compounds.
- Biological Activity : The unique combination of functional groups in this compound may result in distinct biological activities and pharmacological profiles.
- Chemical Reactivity : The specific arrangement of substituents influences its reactivity and the types of chemical reactions it can undergo.
Biological Activity
2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group and a dimethoxyphenyl moiety attached to a methylacetamide backbone. Its molecular formula is C12H16ClN O2, with a molecular weight of approximately 259.72 g/mol. The unique combination of functional groups suggests diverse reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Molecular Targets : It interacts with enzymes involved in inflammatory pathways and may modulate receptor signaling.
- Binding Affinity : The presence of the chloro and dimethoxyphenyl groups enhances its binding affinity to target proteins, influencing various biochemical processes.
- Pathways Involved : The compound may inhibit or activate signaling pathways related to inflammation, cell proliferation, and apoptosis, showcasing its potential as an anti-inflammatory and anticancer agent .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:
- In vitro Studies : The compound demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
- In vivo Studies : Animal models have shown that the compound reduces paw edema in carrageenan-induced inflammation tests, indicating its efficacy in reducing inflammation .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties:
- Cell Line Studies : The compound has been tested against various cancer cell lines, showing cytotoxic effects at micromolar concentrations. It appears to impair cell survival by inducing apoptosis through modulation of signaling pathways related to cell growth .
- Mechanistic Insights : The compound's mechanism involves the inhibition of specific proteins associated with tumor growth, such as UBA5 in pancreatic cancer models .
Table of Biological Activities
Case Studies
- Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of various derivatives of related compounds. It was found that those with similar structural features exhibited significant COX-2 inhibition, supporting the potential of this compound as an anti-inflammatory agent .
- Anticancer Research : In a study focusing on pancreatic cancer cells (PaCa2), treatment with this compound resulted in reduced cell viability and tumor growth in xenograft models without significant toxicity observed in treated mice .
Properties
IUPAC Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-14(12(15)7-13)8-9-4-5-10(16-2)11(6-9)17-3/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWIAWRSUYRDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)OC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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